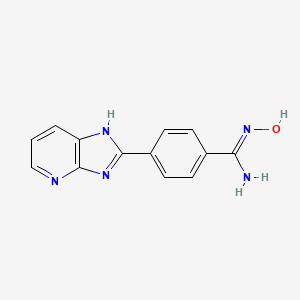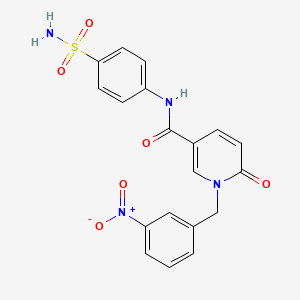
1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to contain several functional groups, including a nitro group (-NO2), a carboxamide group (-CONH2), a sulfamoyl group (-SO2NH2), and a pyridine ring. These groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may have aromatic properties. The nitro, carboxamide, and sulfamoyl groups are polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s reacted. Generally, nitro groups can participate in reduction reactions to form amines, and carboxamides can be hydrolyzed to form carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its polarity (likely polar due to the presence of several polar functional groups), its solubility in various solvents, and its melting and boiling points .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
- Ethylamine and ethanolamine react with carbapenem-derived p-nitrobenzyl esters, leading to the opening of the β-lactam ring and simultaneous amidation of the ester groups. This results in the formation of enantiomerically pure pyrrolidine derivatives, which have potential applications in various chemical syntheses (Valiullina et al., 2020).
Biological Evaluation and Drug Development
- Compounds similar to the queried chemical, such as derivatives of 6-oxo-pyridine-3-carboxamide, were synthesized and evaluated as antibacterial and antifungal agents. Their antimicrobial evaluation showed broad-spectrum antibacterial activity, and QSAR studies helped understand the molecular properties controlling their activities (El-Sehrawi et al., 2015).
Structural and Conformational Studies
- The crystal structure and molecular conformation of solvated derivatives of this compound, synthesized as potential antineoplastic agents, have been studied through X-ray analysis. These studies provide insights into the physical and chemical characteristics of the compound, which are crucial for its applications in drug design (Banerjee et al., 2002).
Antitubercular Activity
- Dihydropyridine derivatives, similar in structure to the queried compound, have shown significant antitubercular activity. This is particularly relevant for designing new therapeutic agents against tuberculosis (Iman et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c20-30(28,29)17-7-5-15(6-8-17)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-16(10-13)23(26)27/h1-10,12H,11H2,(H,21,25)(H2,20,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZUZPDLVOPGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
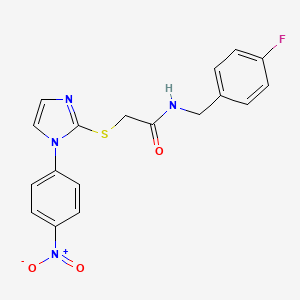
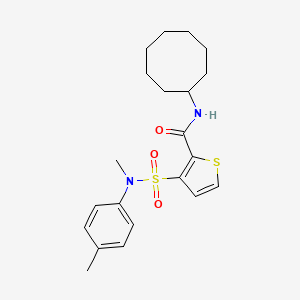

![[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2423006.png)
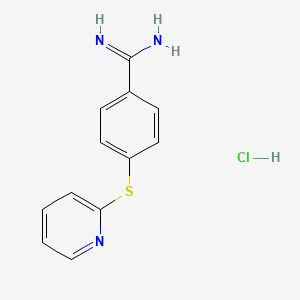

![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)
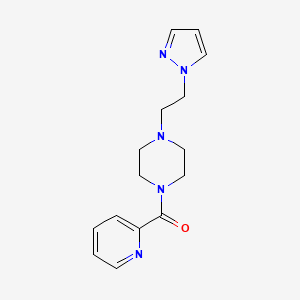
![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)
![4-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2423016.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)
